6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is an organic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a bromine atom at the 6th position and a fluorophenyl group at the 2nd position of the pyridazinone ring. Its chemical structure contributes to its reactivity and potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
The synthesis of 6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one generally involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. For instance, controlled temperatures during cyclization can enhance product formation while minimizing side reactions.
The molecular formula of 6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is CHBrF NO. The compound features a pyridazine core with a bromine atom at position six and a para-fluorophenyl group at position two.
6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets within biological systems.
This interaction may lead to therapeutic effects in various biological contexts, including anti-inflammatory and anticancer activities .
The presence of both bromine and fluorine substituents affects the compound's reactivity profile, making it suitable for further functionalization through cross-coupling reactions like Suzuki-Miyaura coupling.
6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one has several scientific applications:
Its unique structural features make it valuable for developing new therapeutic agents and materials with specific properties .
Ligand-based drug design strategies leverage the pyridazinone core as a versatile pharmacophore scaffold for selective functionalization at key positions (C-4, C-6, and N-2). This heterocycle exhibits inherent electronic asymmetry, enabling targeted modifications to optimize interactions with biological targets like cannabinoid receptors (CB2R) and adenosine receptors. Computational modeling confirms the C-6 position serves as a primary vector for steric and electronic modifications, while the N-2 site accommodates bulky arylacetamide groups without significant activity loss. For instance, pyridazinones bearing 4-(morpholinocarbonyl)phenyl groups at C-6 demonstrate enhanced CB2R inverse agonism (Ki = 0.76 nM) due to optimized hydrophobic pocket occupancy [3] [7]. Molecular docking reveals that 6-aryl substitutions facilitate π-stacking with Phe residues in CB2R, while N-2 arylacetamide chains adopt extended conformations mimicking endogenous peptide ligands in formyl peptide receptors (FPRs) [10].
Table 1: Impact of Pyridazinone Core Modifications on Receptor Affinity
Functionalization Site | Chemical Group | Biological Target | Key Interaction | |
---|---|---|---|---|
C-6 | 4-Morpholinocarbonylphenyl | CB2 Receptor | Hydrophobic pocket occupancy (Leu625, Met703) | |
N-2 | Arylacetamide | FPR1/FPR2 | Mimicry of fMLF/WKYMVM peptide conformation | |
C-4 | Cyano-phenyl | Nonlinear Optics | Enhanced hyperpolarizability (β = 175×10⁻³⁰ esu) | [8] |
Bromination at the C-6 position of pyridazinones employs electrophilic aromatic substitution (EAS) or direct oxidative methods. EAS protocols using bromine (Br₂) in acetic acid at 70°C achieve moderate yields (45–55%) but suffer from dihalogenation byproducts. Superior selectivity is attained via N-bromosuccinimide (NBS) in chloroform under reflux, affording 6-bromopyridazinones with >90% regioselectivity and 68–75% isolated yields . For fluorophenyl incorporation at N-2, two routes prevail:
Critical to functional integrity is the halogenation sequence: Bromination post-N-alkylation risks dealkylation, necessitating pyridazinone bromination before introducing the 4-fluorophenyl group at N-2 [9].
Table 2: Halogenation Method Comparison for Pyridazinone Derivatives
Method | Conditions | Yield (%) | Regioselectivity | Key Limitation |
---|---|---|---|---|
Br₂/AcOH | 70°C, 3 h | 45–55 | Moderate | Dihalogenation byproducts |
NBS/CHCl₃ | Reflux, 2 h | 68–75 | High (>90%) | Solvent toxicity |
Balz-Schiemann | Diazotization → Pyrolysis | 50–60 | High | Intermediate instability |
SNAr (KF/TBAB) | DMSO, 120°C, 24 h | 85 | High | Long reaction times |
Palladium-catalyzed cross-coupling revolutionizes C–C bond formation at pyridazinone C-4/C-6 positions. The Suzuki-Miyaura reaction between 3,6-dibromopyridazinone and arylboronic acids ([Pd(PPh₃)₄], Na₂CO₃, toluene/EtOH/H₂O) installs aryl groups at C-6 with 70–85% yields, though electron-deficient boronic acids require optimization to suppress protodeboronation [8]. For N-2 functionalization, base-mediated N-alkylation proves most efficient: 6-bromopyridazin-3(2H)-one reacts with 4-fluorobenzyl bromide using K₂CO₃ in acetone under reflux, achieving 89% yield of 6-bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one [9]. Alternatively, microwave-assisted alkylation reduces reaction times from hours to minutes (15 min vs. 8 h) with comparable yields (82%) [4].
Notably, chelation effects from pyridazinone ring nitrogen atoms facilitate oxidative addition of Pd⁰ to C–Br bonds, enabling ligand-free couplings in some cases [8].
Sustainable synthesis innovations address traditional limitations like toxic solvents, high energy inputs, and poor atom economy. Key advancements include:
These methods collectively enhance the Environmental Factor (E-Factor), reducing waste from 35 kg/kg (traditional routes) to <8 kg/kg [5] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1